molecular formula C8H7ClO2 B123252 Benzyl chloroformate CAS No. 501-53-1

Benzyl chloroformate

Cat. No. B123252
CAS RN: 501-53-1
M. Wt: 170.59 g/mol
InChI Key: HSDAJNMJOMSNEV-UHFFFAOYSA-N
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Description

Benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride, is the benzyl ester of chloroformic acid . It can be described as the chloride of the benzyloxycarbonyl (Cbz or Z) group . In its pure form, it is a water-sensitive oily colorless liquid, although impure samples usually appear yellow .


Synthesis Analysis

Benzyl chloroformate is prepared in the lab by treating benzyl alcohol with phosgene . Phosgene is used in excess to minimize the production of the carbonate . The use of phosgene gas in the lab preparation carries a very large health hazard .


Molecular Structure Analysis

The molecular formula of Benzyl chloroformate is C8H7ClO2 . Its average mass is 170.593 Da and its monoisotopic mass is 170.013458 Da .


Chemical Reactions Analysis

Benzyl chloroformate decomposes slowly in water forming benzyl alcohol, HCl, and CO2 . It gives off HCl fumes in moist air . It reacts with bases, both organic and inorganic . It attacks many metals especially in a humid atmosphere .


Physical And Chemical Properties Analysis

Benzyl chloroformate is a colorless liquid with a pungent odor . It has a density of 1.195 g/cm3 and a boiling point of 103 °C (217 °F; 376 K) at 20 Torr . It degrades in contact with water .

Scientific Research Applications

Peptide Synthesis

Field

Biochemistry

Application

Benzyl chloroformate was used in the Bergmann-Zervas carboxybenzyl method of peptide synthesis developed by Max Bergmann and Leonidas Zervas . This was the first successful method of controlled peptide chemical synthesis .

Method

The compound is used for the introduction of the benzyloxycarbonyl protecting group . The protecting group is abbreviated Cbz or Z .

Results

For twenty years, it was the dominant procedure used worldwide until the 1950s .

Amine Protection

Field

Organic Chemistry

Application

Benzyl chloroformate is often used for amine group protection .

Method

Common procedures to achieve protection starting from benzyl chloroformate include: Benzyl chloroformate and a base, such as sodium carbonate .

Results

The reaction is very widespread for amine protection in other applications within organic synthesis and total synthesis .

Preparation of Cbz-protected Anilines

Field

Organic Synthesis

Application

Cbz-protected anilines were prepared directly from aromatic carboxylic acids .

Method

The process involves the use of sodium azide and Cbz-Cl .

Results

The method provides a direct and efficient way to prepare Cbz-protected anilines .

Synthesis of 1,2,4-Oxadiazoles

Application

Benzyl chloroformate is used in a recently reported 3-step synthesis of 1,2,4-oxadiazoles .

Method

The exact method is not specified in the source .

Results

The method provides a new approach to synthesize 1,2,4-oxadiazoles .

Reactive Chemical Intermediate

Field

Industrial Chemistry

Application

Benzyl chloroformate is widely used as a reactive chemical intermediate in various industries, including plastic, pharmaceutical, agricultural, and organic chemicals .

Method

The exact method varies depending on the specific industry and application .

Results

The use of Benzyl chloroformate as a reactive chemical intermediate contributes to the production of a wide range of products .

Synthesis of Carboxybenzyl (Cbz) Protected Amines

Application

Benzyl chloroformate is useful for the introduction of carboxybenzyl (Cbz) protecting group for amines such as aniline in organic synthesis .

Method

The compound is prepared in the lab by treating benzyl alcohol with phosgene .

Results

The use of Benzyl chloroformate in this application has been implicated in the chronic pulmonary disease of pioneers in the usage of the compound .

Synthesis of Esters and Carbamates

Application

Benzyl chloroformate is used in the production of esters and carbamates .

Method

The exact method varies depending on the specific ester or carbamate being synthesized .

Results

The use of Benzyl chloroformate in this application contributes to the production of a wide range of esters and carbamates .

Manufacturing Intermediates

Application

Benzyl chloroformate is used as a manufacturing intermediate in various industries, including plastic, pharmaceutical, and agricultural .

Results

The use of Benzyl chloroformate as a manufacturing intermediate contributes to the production of a wide range of products .

Safety And Hazards

Benzyl chloroformate is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It may cause cancer and is suspected of damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The global Benzyl Chloroformate market size was valued at USD 61.66 million in 2022 and is expected to expand at a CAGR of 1.63% during the forecast period, reaching USD 67.94 million by 2028 . Benzyl chloroformate-based compounds contribute to the development of agrochemicals with enhanced efficacy, specificity, and safety . Technological advancements and innovation in benzyl chloroformate derivatives are shaping the market’s growth .

properties

IUPAC Name

benzyl carbonochloridate
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InChI

InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

HSDAJNMJOMSNEV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)Cl
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Molecular Formula

C8H7ClO2
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DSSTOX Substance ID

DTXSID9027158
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Molecular Weight

170.59 g/mol
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Physical Description

Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects., Liquid, Clear to yellow oily liquid with a pungent odor; [ICSC], OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

306 °F at 760 mmHg (decomposes) (USCG, 1999), 152 °C AT 760 MM HG
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Flash Point

227 °F Vigorous decomposition occurs at these temperatures; thus these values are anomalous due to the effect of the decomp. products (benzyl chloride and CO2). (USCG, 1999), [HSDB] 80 °C, 176 °F OC; 227 °F CC, 80.0 °C c.c.
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Solubility

SOL IN ETHER, ACETONE, BENZENE, Solubility in water: reaction
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Density

1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2166 20 °C/4 °C, Relative density (water = 1): 1.20
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Vapor Density

Relative vapor density (air = 1): 1
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Vapor Pressure

7 mm Hg @ 85-87 °C, Vapor pressure, kPa at 85-87 °C: 0.009
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Impurities

May contain 3% or less benzyl chloride
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Product Name

Benzyl chloroformate

Color/Form

OILY LIQUID, COLORLESS TO PALE YELLOW LIQUID

CAS RN

501-53-1
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Melting Point

0 °C
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Synthesis routes and methods I

Procedure details

324.4 Parts of benzyl alcohol are reacted with phosgene to give 505 parts of benzyl chloroformate as a colourless liquid b.p. 78° C/2.0 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Triphosgene (29.8 g, 0.1 mol) and 50 mL of carbon tetrachloride were added into 250 mL of flask in sequence, the mixture was cooled to 5° C. below by ice bath, then the solution of phenylmethanol (10.8 g, 0.1 mol) and 20 mL of carbon tetrachloride were dropwise to the reaction solution followed by stirring for 5 hours at room temperature after removing ice bath. The reaction was monitored by thin-layer chromatography (TLC). Upon completion the mixture was added ethyl acetate, the organic phase was washed by water and then evaporated under reduced pressure to obtain 16.3 g of colorless of oil with yield of 95.6%.
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
95.6%

Synthesis routes and methods III

Procedure details

The same reaction was carried out as in Example 23, except for using N-(3,5-dichloropyridin-4-yl)-1-(4-methylpiperazin-1-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxamide, instead of ethyl 1-(1-benzylpiperidin-3-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxylate and using methyl chloroformate, instead of benzyl chloroformate, to obtain 85 mg (53%) of the above-identified compound as a colorless crystal.
Name
N-(3,5-dichloropyridin-4-yl)-1-(4-methylpiperazin-1-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 1-(1-benzylpiperidin-3-yl)-1,4-dihydro[1,8]naphtyridin-4-one-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl chloroformate
Reactant of Route 2
Reactant of Route 2
Benzyl chloroformate
Reactant of Route 3
Benzyl chloroformate
Reactant of Route 4
Reactant of Route 4
Benzyl chloroformate
Reactant of Route 5
Reactant of Route 5
Benzyl chloroformate
Reactant of Route 6
Benzyl chloroformate

Citations

For This Compound
6,960
Citations
T Mizuno, J Takahashi, A Ogawa - Tetrahedron letters, 2002 - Elsevier
… benzyl chloroformate (CbzCl) using carbon monoxide or carbonyl sulfide as a carbonyl source was established. Benzyl chloroformate … Benzyl chloroformate (CbzCl) was synthesized by …
Number of citations: 11 www.sciencedirect.com
M Li, R Zhu, X Song, Z Wang, H Weng, J Liang - Analyst, 2020 - pubs.rsc.org
… Benzyl chloroformate (BCF) was chosen as the reaction reagent and emulsified derivatization was applied to homogenize the reaction system. Higher sensitivity, wider application and …
Number of citations: 20 pubs.rsc.org
J Lezama, RM Domínguez… - International Journal of …, 2015 - Wiley Online Library
The gas‐phase eliminations of benzyl chloroformate (475–523 K, 31–103 Torr) and neopentyl chloroformate (563–622 K, 37–70 Torr), in a deactivated static reaction vessel, and in the …
Number of citations: 4 onlinelibrary.wiley.com
T Mizuno, J Takahashi, A Ogawa - Tetrahedron, 2002 - Elsevier
… A novel non-phosgene synthetic method for benzyl chloroformate (CbzCl) was established. S-… Benzyl chloroformate (CbzCl) was synthesized by combining the carbonylation of benzyl …
Number of citations: 17 www.sciencedirect.com
P Beak, SW Moje - The Journal of Organic Chemistry, 1974 - ACS Publications
… When the reaction of benzyl chloroformate (1) with trin-butyltin hydride and … tions similar to those which gave toluene from benzyl chloroformate produced only cyclohexyl formate (4) and …
Number of citations: 11 pubs.acs.org
C Hishta, J Bomstein - Analytical chemistry, 1963 - ACS Publications
A combined chemical and gas chromatographic methodhas been developed for determining benzyl chloroformate and carboxylic acid chlorides in the presence of carboxylic acids. The …
Number of citations: 16 pubs.acs.org
H Pati, P Weisbruch, A Lemon, M Lee - Synthetic communications, 2004 - Taylor & Francis
… of aniline (1a) with benzyl chloroformate, conducted in the … aniline (1a) with benzyl chloroformate in refluxing methylene … a series of anilines with benzyl chloroformate. The anilines …
Number of citations: 7 www.tandfonline.com
JB Kyong, BC Park, CB Kim… - The Journal of Organic …, 2000 - ACS Publications
… The solvolyses of benzyl chloroformate show similar characteristics in solvents of relatively high nucleophilicity and/or low ionizing power. In solvents with considerable fluoro alcohol …
Number of citations: 78 pubs.acs.org
H Takamiya, W Bodemer… - Journal of Histochemistry …, 1978 - journals.sagepub.com
Cryostat sections of various substrates were treated with carbobenzoxychloride in acetone to modify antigens. By applying specific fluorescent antibodies, it could be shown that the …
Number of citations: 38 journals.sagepub.com
BE Watkins, H Rapoport - The Journal of Organic Chemistry, 1982 - ACS Publications
… with Benzyl Chloroformate. The Cbz group is most commonlyintroduced by using benzyl chloroformate (5) … To test this hypothesis, we allowed benzyl chloroformate to react with 2a in …
Number of citations: 75 pubs.acs.org

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